molecular formula C17H19BrN2O4S B3648750 N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3648750
M. Wt: 427.3 g/mol
InChI Key: ZNPZWGVNFBYBNC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Sulfamoylation: The attachment of a sulfamoyl group to the phenyl ring.

    Phenoxyacetamide Formation: The coupling of the bromophenyl and sulfamoyl intermediates with phenoxyacetamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound’s effects on molecular targets can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
  • N-(2-fluorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
  • N-(2-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Uniqueness

N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for specific applications compared to its analogs with different halogen atoms.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12(2)20-25(22,23)14-9-7-13(8-10-14)24-11-17(21)19-16-6-4-3-5-15(16)18/h3-10,12,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPZWGVNFBYBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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